S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate
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Overview
Description
The compound appears to contain a benzodioxole moiety and a phenyl group, which are common structures in organic chemistry. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The phenyl group is a common substituent in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxole and phenyl groups may undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in vinylphosphonium salt mediated reactions, leading to the formation of structurally diverse compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate and derivatives of 1,4-benzodioxin-2-one (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
- A molecule incorporating the 1,3-benzodioxol-5-yl group was synthesized, characterized, and evaluated for potential biological applications, indicating the compound's relevance in the development of health-related applications (Jayaraj & Desikan, 2020).
Impurity Profiling and Chemical Analysis
- Studies have focused on impurity profiling and structural elucidation of related compounds like methylone, synthesized from catechol, which shares structural similarities with the S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate. Such analyses are crucial for understanding the synthesis pathways and the chemical nature of the compound (Heather, Bortz, Shimmon, & McDonagh, 2017).
Photophysical Properties
- Research has been conducted on the photophysical properties of related compounds, like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which could have implications for the luminescence properties and potential applications of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate in materials science and photonics (Kim et al., 2021).
Crystallography and Computational Studies
- X-ray structures and computational studies of similar compounds have been performed to understand their molecular and electronic structures. Such studies could provide insights into the physical and chemical properties of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate, facilitating its application in various scientific fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWGKBAITJADNV-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate |
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